molecular formula C22H26N2O5 B12297261 N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester

N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester

Cat. No.: B12297261
M. Wt: 398.5 g/mol
InChI Key: UQRIFZCMNCZLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is a compound used in the preparation of alanine-glutamic dendrimers and other polypeptides . It is known for its role in various synthetic and research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester typically involves the esterification of N-L-Alanyl-L-glutamic acid with benzyl alcohol under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex polypeptides and dendrimers.

    Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: As a precursor for the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active peptides. It can also interact with cellular receptors and signaling pathways, modulating biological processes such as cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

    N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester: Similar in structure and used in similar applications.

    N-L-Alanyl-L-glutamic Acid Bis(methyl) Ester: Differing in the ester group, used in different synthetic routes.

    N-L-Alanyl-L-glutamic Acid Bis(ethyl) Ester: Another variant with different ester groups.

Uniqueness

N-L-Alanyl-L-glutamic Acid Bis(phenylmethyl) Ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex polypeptides and dendrimers, as well as in various research applications .

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

dibenzyl 2-(2-aminopropanoylamino)pentanedioate

InChI

InChI=1S/C22H26N2O5/c1-16(23)21(26)24-19(22(27)29-15-18-10-6-3-7-11-18)12-13-20(25)28-14-17-8-4-2-5-9-17/h2-11,16,19H,12-15,23H2,1H3,(H,24,26)

InChI Key

UQRIFZCMNCZLJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.